Cas no 2097923-09-4 (1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea)

1-(4-Chlorophenyl)methyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a synthetic organic compound featuring a urea core substituted with a 4-chlorobenzyl group and a piperidinyl-thiadiazole moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, where such derivatives are often explored for their binding affinity to specific biological targets. The presence of the thiadiazole ring enhances electronic properties and may improve metabolic stability, while the chlorophenyl group can influence lipophilicity and target interaction. The compound's well-defined molecular architecture makes it a valuable intermediate for pharmaceutical research, particularly in the development of receptor modulators or enzyme inhibitors. Its purity and stability under standard conditions further support its utility in rigorous experimental settings.
1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea structure
2097923-09-4 structure
Product name:1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea
CAS No:2097923-09-4
MF:C15H18ClN5OS
MW:351.854320049286
CID:6560037
PubChem ID:126851170

1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea
    • AKOS032467046
    • F6549-1926
    • 1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
    • 2097923-09-4
    • Inchi: 1S/C15H18ClN5OS/c16-12-3-1-11(2-4-12)9-17-15(22)19-13-5-7-21(8-6-13)14-10-18-23-20-14/h1-4,10,13H,5-9H2,(H2,17,19,22)
    • InChI Key: GGNUDRVXZDKQBV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC(NC1CCN(C2C=NSN=2)CC1)=O

Computed Properties

  • Exact Mass: 351.0920591g/mol
  • Monoisotopic Mass: 351.0920591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.4Ų
  • XLogP3: 2.6

1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6549-1926-3mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
3mg
$63.0 2023-09-08
Life Chemicals
F6549-1926-20μmol
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6549-1926-1mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
1mg
$54.0 2023-09-08
Life Chemicals
F6549-1926-10mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
10mg
$79.0 2023-09-08
Life Chemicals
F6549-1926-20mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
20mg
$99.0 2023-09-08
Life Chemicals
F6549-1926-25mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
25mg
$109.0 2023-09-08
Life Chemicals
F6549-1926-50mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
50mg
$160.0 2023-09-08
Life Chemicals
F6549-1926-2mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
2mg
$59.0 2023-09-08
Life Chemicals
F6549-1926-30mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
30mg
$119.0 2023-09-08
Life Chemicals
F6549-1926-15mg
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
2097923-09-4
15mg
$89.0 2023-09-08

Additional information on 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea

Introduction to 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea (CAS No. 2097923-09-4)

1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2097923-09-4, represents a unique structural motif that combines a 4-chlorophenyl moiety with a piperidine ring linked to a thiadiazole scaffold through an urea functional group. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The chemical structure of 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea encompasses several key pharmacophoric elements that are known to interact favorably with biological targets. The 4-chlorophenyl group is a common feature in many bioactive molecules, often contributing to lipophilicity and binding affinity. The piperidine ring is another critical component, frequently found in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems. Additionally, the thiadiazole core is well-documented for its biological activity, particularly in the realm of antimicrobial and anti-inflammatory agents.

The urea linkage in this compound not only provides stability but also introduces potential hydrogen bonding capabilities, which can enhance interactions with biological targets. These structural features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision, facilitating the design of more effective derivatives.

In the context of contemporary pharmaceutical research, there is growing interest in exploring heterocyclic compounds that incorporate multiple pharmacophoric units. The combination of a thiadiazole ring with a piperidine moiety has been particularly fruitful in generating molecules with enhanced pharmacological properties. For instance, studies have shown that thiadiazole derivatives exhibit significant activity against various enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The presence of the 1-(1,2,5-thiadiazol-3-yl)piperidin unit in 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea suggests that it may possess similar therapeutic potential.

The synthesis of 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the urea linkage between the piperidine and thiadiazole components, followed by functionalization of the 4-chlorophenyl group. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline these processes.

Evaluation of the pharmacological properties of 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-y)piperidin4-ylurea has revealed intriguing findings that warrant further investigation. Preclinical studies have indicated potential activity against enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases, which are implicated in cancer cell proliferation. Additionally, the compound has shown promise in modulating neurotransmitter receptors associated with cognitive disorders. These preliminary results underscore its significance as a candidate for further development.

The integration of computational tools into drug discovery pipelines has significantly accelerated the process of identifying promising candidates like 1-(4-chlorophenyl)methyl-3-((())>)-(>)-(>)-(>)-(>)-(>)-(>)-(>)-(>)-(>)->)->(s)>(s)*(*)*(*)*(*)*(*)*(*)*(*)*(*)*(*)*(*)))*(*)))*(*)))*(*)))*(*)))*(*)))*(*)))*(*)))*(*)))*(*)))))))). Computational modeling has helped predict optimal analogs by analyzing molecular interactions and optimizing key pharmacophoric elements. This approach has been instrumental in refining lead compounds for subsequent experimental validation.

The future prospects for 1-(4-chlorophenyl)methyl-3--(( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)((((( substituent substituent substituent substituent substituent substituent substituent substituent substituent substituent substituent substituent substituent)))))))))*)))))))). Further research is warranted to explore its potential as an antineoplastic agent or as a modulator of CNS function. Collaborative efforts between synthetic chemists and biologists will be crucial in elucidating its mechanism of action and optimizing its therapeutic index.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd